6-(Boc-amino)-1-azaspiro[3.3]heptane, also known by its Chemical Abstracts Service number 1638761-25-7, is a compound that belongs to the class of spirocyclic amines. The compound features a bicyclic structure that includes a nitrogen atom integrated into the spiro framework, which is characteristic of many biologically active molecules. The "Boc" refers to the tert-butyloxycarbonyl protecting group, commonly used in organic synthesis to protect amines during chemical reactions. This compound is of interest in medicinal chemistry and drug discovery due to its potential applications in developing new pharmaceutical agents.
The compound can be sourced from various chemical suppliers, and its classification falls under organic compounds, specifically amines and spiro compounds. It is categorized as a tertiary amine due to the presence of the nitrogen atom bonded to three carbon atoms. The molecular formula of 6-(Boc-amino)-1-azaspiro[3.3]heptane is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol .
The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane can be approached through various methodologies, including asymmetric synthesis techniques. A notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman's imines, which allows for the efficient preparation of enantiomerically and diastereomerically pure derivatives . This three-step procedure has been reported to yield up to 90%, with diastereomeric ratios reaching as high as 98:2.
The synthesis typically starts with the formation of an imine from an appropriate aldehyde and amine, followed by nucleophilic attack by the cyclobutanecarboxylate anion. The reaction conditions must be carefully controlled to achieve high selectivity and yield.
The molecular structure of 6-(Boc-amino)-1-azaspiro[3.3]heptane includes a spirocyclic framework that comprises two fused rings containing one nitrogen atom. The presence of the Boc protecting group on the amino function enhances its stability and solubility in organic solvents.
Key structural data include:
6-(Boc-amino)-1-azaspiro[3.3]heptane can participate in various chemical reactions typical for amines and spiro compounds. These include nucleophilic substitutions, coupling reactions, and deprotection reactions where the Boc group can be removed under acidic conditions.
The removal of the Boc protecting group typically involves treatment with trifluoroacetic acid or hydrochloric acid, leading to the formation of the free amine which can then undergo further functionalization or coupling reactions for drug development purposes.
The mechanism of action for compounds like 6-(Boc-amino)-1-azaspiro[3.3]heptane often involves interaction with biological targets such as receptors or enzymes. The specific mechanism would depend on the substituents attached to the nitrogen and their spatial arrangement within the spirocyclic framework.
6-(Boc-amino)-1-azaspiro[3.3]heptane finds applications primarily in scientific research, particularly in medicinal chemistry for drug discovery. Its unique structural features make it a valuable scaffold for developing new pharmacological agents targeting various diseases, including neurological disorders and cancer therapies.
The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane leverages two distinct strategic approaches: convergent and consecutive pathways. In convergent synthesis, modular fragments are assembled late-stage, enabling diversification from a common advanced intermediate. This method excels in scalability, as demonstrated by routes commencing with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This precursor undergoes double alkylation with nitrogen nucleophiles (e.g., azetidine derivatives) to construct the spiro[3.3]heptane core in a single step, achieving yields exceeding 85% on multigram scales [4]. The convergent approach minimizes linear steps and facilitates library synthesis through late-stage intermediate diversification.
Conversely, consecutive synthesis builds the spirocyclic framework through sequential ring-forming reactions. A representative route involves asymmetric cyclopropanation of methylenecyclobutane derivatives, followed by Meinwald oxirane rearrangement to form the spiro[3.3]heptane skeleton. While this method allows exquisite stereocontrol (diastereomeric ratios up to 98:2), it requires 8–12 linear steps with cumulative yields of 15–25%, limiting practicality for large-scale production [3]. Challenges in olefination of sterically hindered cyclobutanones further complicate this route, necessitating specialized reagents like the Tebbe reagent instead of standard Wittig conditions [3].
Table 1: Comparison of Synthetic Strategies for 6-(Boc-amino)-1-azaspiro[3.3]heptane
Strategy Type | Key Steps | Yield | Scalability | Stereochemical Control |
---|---|---|---|---|
Convergent | Double alkylation of azetidine with dibromide | >85% | Multigram (600 g) | Moderate |
Consecutive | Cyclopropanation → Meinwald rearrangement | 15-25% | Gram-scale | High (dr up to 98:2) |
Scalable production of 6-(Boc-amino)-1-azaspiro[3.3]heptane hinges on robust access to advanced intermediates. 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane serves as the linchpin for convergent routes. Its synthesis begins with deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate using Morph-DAST, yielding the difluorinated diester (65%). Subsequent reduction with lithium aluminium hydride (LiAlH₄) delivers the diol (94%), which undergoes Appel bromination to furnish the dibromide intermediate in 64% yield. This sequence has been demonstrated on 0.5 kg scales [4].
Critical downstream intermediates include:
Table 2: High-Value Intermediates for Scalable Synthesis
Intermediate | Synthesis Key Step | Scale Achieved | Yield |
---|---|---|---|
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Appel bromination of diol | 600 g | 64% |
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | Malonate dialkylation | 472 g | 88% |
tert-Butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | Reduction of ketone intermediate | 18.6 g | 92% |
The Boc-protected amine in 6-(Boc-amino)-1-azaspiro[3.3]heptane serves as a versatile handle for further molecular elaboration. Key functionalization tactics include:
Nucleophilic Displacements: The C6 amino group participates in acylations, sulfonylations, and urea formations under standard coupling conditions. For example, treatment with sulfonyl chlorides generates sulfonamide derivatives critical for protease inhibitors. This chemoselectivity is achievable due to the Boc group’s stability toward bases and nucleophiles [8].
Cross-Coupling Reactions: Suzuki-Miyaura couplings employ potassium trifluoroborate spirocyclic derivatives (synthesized from the corresponding bromide via Miyaura borylation). These reactions install aryl and heteroaryl groups at the C2 position, expanding structural diversity for drug discovery applications. Yields range from 70–85% with palladium catalysis [4].
Reductive Aminations: After Boc deprotection, the free amine undergoes reductive amination with aldehydes or ketones using sodium triacetoxyborohydride. This method constructs tertiary amines and cyclic amine derivatives, exemplified in the synthesis of MAGL inhibitors containing the 1-azaspiro[3.3]heptane core [8].
Carboxylic Acid Derivatives: Hydrolysis of diesters (e.g., compound 7) yields dicarboxylic acids, which are convertible to amides, esters, or acyl azides for Curtius rearrangements. The resultant isocyanates form Boc-protected amino esters after trapping with tert-butanol [4].
The Boc (tert-butyloxycarbonyl) group remains the predominant nitrogen protector for 6-amino-1-azaspiro[3.3]heptane due to its optimal balance of stability and deprotection kinetics. Its robustness withstands diverse transformations, including Grignard reactions, oxidations, and catalytic hydrogenation. Crucially, Boc removal occurs cleanly under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without compromising the strained spirocyclic framework [4] [9].
Alternative protecting groups address specific synthetic challenges:
For acid-sensitive analogs, orthogonal protection strategies prove valuable. For instance, employing Boc alongside silyl ethers (e.g., TBS) allows sequential deprotection—first fluoride-mediated silyl removal, followed by acidolytic Boc cleavage. This approach enabled synthesis of 6-hydroxy-1-azaspiro[3.3]heptane derivatives without ring degradation [10].
Table 3: Protecting Group Performance in Azaspiro[3.3]heptane Chemistry
Protecting Group | Deprotection Conditions | Compatibility with Spirocycle | Key Advantages/Limitations |
---|---|---|---|
Boc | TFA, HCl (organic solvents) | Excellent | Gold standard; acid-labile |
Cbz | H₂/Pd-C | Good (risk of over-reduction) | Orthogonal to Boc; hydrogenation required |
Fmoc | Piperidine (DMF) | Excellent | Base-labile; SPPS compatible |
Tosyl | Na/Hg amalgam | Moderate | Robust but harsh deprotection conditions |
Recent innovations focus on acid-labile alternatives to Boc for CNS-targeted compounds. For example, 2,4-dimethoxybenzyl (DMBz) groups exhibit enhanced lability (removed with dilute TFA), minimizing exposure to harsh conditions that could degrade the spiro[3.3]heptane core during deprotection. This strategy improved yields of free amines in syntheses of anti-glioblastoma agents [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8